2,5-Dimethylfuran-3-thiol

Description

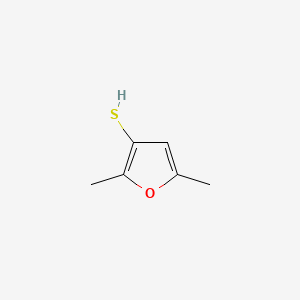

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylfuran-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-4-3-6(8)5(2)7-4/h3,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBHCZMXKBCICL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204315 | |

| Record name | 2,5-Dimethyl-3-furanthiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow-orange liquid; meaty aroma | |

| Record name | 2,5-Dimethyl-3-furanthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/995/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

175.00 to 177.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-Dimethyl-3-furanthiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol) | |

| Record name | 2,5-Dimethyl-3-furanthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/995/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.138-1.144 | |

| Record name | 2,5-Dimethyl-3-furanthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/995/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

55764-23-3 | |

| Record name | 2,5-Dimethyl-3-furanthiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55764-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-3-furanthiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055764233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-3-furanthiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylfuran-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-3-FURANTHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCT2259X5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Dimethyl-3-furanthiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2,5-Dimethylfuran-3-thiol chemical properties and structure

An In-Depth Technical Guide to 2,5-Dimethylfuran-3-thiol: Properties, Structure, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethylfuran-3-thiol (DMFT), a potent sulfur-containing heterocyclic aroma compound. Valued for its intense meaty, roasted, and savory characteristics, DMFT is a critical component in the flavor and fragrance industry. This document delves into its chemical structure, physicochemical properties, organoleptic profile, and chemical reactivity, with a particular focus on its inherent instability. Furthermore, it outlines standard analytical methodologies for its identification and quantification, details its primary applications in food systems, and provides rigorous protocols for its safe handling and storage. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this high-impact flavor chemical.

Introduction and Significance

2,5-Dimethylfuran-3-thiol (CAS No. 55764-23-3) is a volatile organic compound that has been identified as a key character-impact aroma molecule in various cooked foods, including boiled meats and chicken broth.[1] Its significance lies in its exceptionally low odor threshold and its complex, desirable organoleptic profile, which is described as meaty, sulfurous, and reminiscent of roasted chicken.[1][2] As a flavoring agent, it is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), where it is listed under FEMA number 3451.[3][4]

The unique sensory properties of DMFT are derived from the synergistic combination of its furan scaffold and the reactive thiol group at the C3 position. While this structure is responsible for its sought-after aroma, it also introduces significant chemical instability, primarily through oxidative pathways.[5][6] Understanding the interplay between its structure, aroma, and reactivity is paramount for its effective application in commercial products and for its synthesis and handling in a research context.

Chemical Identity and Structure

The unambiguous identification of 2,5-Dimethylfuran-3-thiol is crucial for scientific and regulatory purposes. Its fundamental identifiers and structural details are summarized below.

Table 1: Chemical Identifiers for 2,5-Dimethylfuran-3-thiol

| Identifier | Value | Reference(s) |

| CAS Number | 55764-23-3 | [1][3][4] |

| FEMA Number | 3451 | [1][3][4] |

| JECFA Number | 1063 | [1][3] |

| Molecular Formula | C₆H₈OS | [1][7] |

| Molecular Weight | 128.19 g/mol | [3][7] |

| IUPAC Name | 2,5-dimethylfuran-3-thiol | [3][7] |

| Synonyms | 2,5-Dimethyl-3-furanthiol, 3-Mercapto-2,5-dimethylfuran | [3][8] |

| InChI Key | DBBHCZMXKBCICL-UHFFFAOYSA-N | [3][7] |

| Canonical SMILES | CC1=CC(=C(O1)C)S | [3] |

Chemical Structure

The structure of DMFT consists of a five-membered furan ring substituted with methyl groups at the C2 and C5 positions and a thiol (-SH) group at the C3 position. This substitution pattern is critical to its chemical behavior and sensory characteristics.

Physicochemical and Organoleptic Properties

The physical state and sensory profile of DMFT dictate its handling requirements and applications. It is a volatile liquid with a potent and distinctive aroma.

Table 2: Physicochemical Properties of 2,5-Dimethylfuran-3-thiol

| Property | Value | Reference(s) |

| Appearance | Clear, light yellow to amber/orange liquid | [1][2][3][9] |

| Boiling Point | 175-177 °C at 760 mmHg | [1][3][9] |

| Specific Gravity | 1.138 - 1.144 @ 25 °C | [1][3] |

| Refractive Index | 1.500 - 1.520 @ 20 °C | [1][3] |

| Flash Point | 53.89 °C (129.00 °F) | [1][10] |

| Solubility | Insoluble in water; soluble in alcohol and organic oils | [1][3][10] |

Organoleptic Profile

DMFT is renowned for its powerful and complex aroma profile. Its sensory characteristics are highly concentration-dependent.

-

Aroma : At a concentration of 0.10% in propylene glycol, its aroma is described as sulfurous, with notes of lamb and roasted meat.[1] Other descriptors include green onion, brothy, and slightly tomato-like.[2]

-

Taste : At a concentration of 2 ppm, its taste profile is characterized as meaty, beefy, savory, with notes of chicken skin and a tropical sulfurous character.[2]

The presence of both the furan ring, often associated with sweet or caramelic notes, and the thiol group, known for sulfuric and meaty notes, results in the complex and highly valued savory profile of DMFT.

Synthesis and Chemical Reactivity

While specific industrial synthesis routes are often proprietary, a general understanding of its formation and inherent reactivity is essential for any scientist working with this compound.

Conceptual Synthetic Pathway

A plausible synthetic approach for DMFT would involve the selective introduction of a thiol group onto a 2,5-dimethylfuran precursor. A conceptual workflow is outlined below. This process leverages well-established principles of heterocyclic chemistry.

Causality of Experimental Choices:

-

Starting Material : 2,5-Dimethylfuran is a logical and readily available starting material.

-

Directed Thiolation : Direct introduction of a thiol group is challenging. A common strategy involves an intermediate step, such as lithiation or bromination, to create a reactive site at the C3 position. This is followed by quenching with a sulfur-donating electrophile.

-

Sulfur Source : Elemental sulfur (S₈) or other sulfur transfer reagents can be used to introduce the sulfur atom.

-

Reduction : The initial reaction may form a disulfide or other sulfur species, necessitating a final reduction step (e.g., with a mild reducing agent like NaBH₄ or LiAlH₄) to yield the free thiol.

-

Purification : Due to its volatility, vacuum distillation is an effective method for purification.

Chemical Reactivity and Stability

The principal challenge in working with DMFT is its limited stability.[6] The thiol group is highly susceptible to oxidation.

-

Oxidation : In the presence of air (oxygen), light, or trace metal catalysts, DMFT readily oxidizes to form bis(2,5-dimethyl-3-furyl) disulfide.[5][11] This dimerization results in a significant loss of the characteristic meaty aroma, as the disulfide has a much weaker and less impactful sensory profile.[5]

-

Other Degradation Pathways : Beyond dimerization, DMFT can participate in electrophilic coupling reactions, especially in complex aqueous systems like process flavorings.[12] Its stability is known to be poor in aqueous solutions, which necessitates its production in a powdered, spray-dried form for many food applications.[12]

This inherent reactivity mandates strict handling and storage conditions to preserve the compound's integrity and sensory properties.

Analytical Methodologies

Accurate analysis of DMFT is essential for quality control, research, and profiling its presence in food matrices.

Protocol 5.1: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for analyzing volatile compounds like DMFT.[13]

Methodology:

-

Sample Preparation : Prepare a dilute solution of the sample in a high-purity solvent (e.g., dichloromethane or diethyl ether). For complex matrices, a solvent extraction or solid-phase microextraction (SPME) may be required.

-

Injection : Inject 1 µL of the prepared sample into the GC inlet, typically operated in split mode to avoid column overloading due to the compound's high potency.

-

Chromatographic Separation :

-

Column : Use a non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Temperature Program : A typical program would start at 40 °C, hold for 2 minutes, then ramp at 5-10 °C/min to 250 °C. This ensures separation from other volatile components.

-

-

Mass Spectrometry Detection :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 300.

-

Identification : The compound is identified by its characteristic retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[7] The mass spectrum will show a molecular ion (M⁺) at m/z 128 and characteristic fragmentation patterns.

-

Applications in the Food and Flavor Industry

The primary application of 2,5-Dimethylfuran-3-thiol is as a synthetic flavoring agent.[14] Its intense savory profile makes it invaluable for creating authentic meat flavors.

-

Flavor Formulations : It is a cornerstone ingredient in savory flavor creations, particularly for chicken, beef, pork, and lamb profiles.[1][15] It imparts a roasted, brothy, and rich character that is difficult to achieve with other compounds.

-

Processed Foods : It is used to enhance the flavor of a wide range of food products, including soups, sauces, bouillons, processed meats, vegetarian meat analogues, and savory snacks.

-

Patented Applications : Several patents describe specific applications, such as its use in meaty oil flavorings for frozen foods and in chicken oil flavorings to provide a strong, stable aroma and taste.[15]

Safety, Handling, and Storage

Given its reactivity and hazardous properties, adherence to strict safety and handling protocols is mandatory.

Table 3: GHS Hazard Classifications for 2,5-Dimethylfuran-3-thiol

| Hazard Class | Category | H-Statement | Reference(s) |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [10][16] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][16] |

| Toxic by Inhalation/Skin Contact | - | R23/24/25: Toxic by inhalation, in contact with skin and if swallowed | [1] |

Protocol 7.1: Recommended Handling Procedures

-

Ventilation : Always handle 2,5-Dimethylfuran-3-thiol inside a certified chemical fume hood to avoid inhalation of vapors.[1][16]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[1][16]

-

Ignition Sources : Keep the compound away from open flames, sparks, and hot surfaces. Use grounding straps for containers to prevent static discharge.[1][17]

-

Spill Management : In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal. Do not allow the product to enter drains.[16][17]

Protocol 7.2: Long-Term Storage and Stability Management

-

Atmosphere : To prevent oxidation, store the compound under an inert atmosphere (e.g., nitrogen or argon).[18]

-

Temperature : Store in a cool, dark place. For long-term storage, refrigeration or freezing is recommended to slow degradation pathways.[9][16][18]

-

Container : Use a tightly sealed, airtight container, preferably made of amber glass to protect from light.[18]

-

Purity Check : Due to its instability, it is advisable to re-analyze the purity of the material by GC-MS if it has been stored for an extended period.

Conclusion

2,5-Dimethylfuran-3-thiol is a powerful and indispensable aroma chemical that provides the characteristic savory and meaty notes essential to modern flavor creation. Its utility is, however, balanced by its inherent chemical instability, which presents significant challenges related to its synthesis, storage, and application. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is crucial for any scientist or developer aiming to leverage its unique sensory attributes effectively and safely.

References

-

The Good Scents Company. (n.d.). 2,5-dimethyl-3-furan thiol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41569, 2,5-Dimethylfuran-3-thiol. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 2,5-Dimethyl-3-furanthiol (FDB019909). Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). 2,5-dimethyl-3-furanthiol. Retrieved from [Link]

-

Xiamen Funing Industry Co.,Limited. (n.d.). 2,5-Dimethylfuran-3-thiol 55764-23-3. Retrieved from [Link]

-

FlavScents. (n.d.). (Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol. Retrieved from [Link]

-

Perfumer & Flavorist. (n.d.). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet - 2,5-Dimethylfuran-3-thiol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,5-Dimethyl-3-furanthiol. In NIST Chemistry WebBook. Retrieved from [Link]

-

van Seeventer, P. B., et al. (2002). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 50(19), 5384-5389. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol. Retrieved from [Link]

-

van Seeventer, P. B., Weenen, H., Winkel, C., & Kerler, J. (2002). Stability of Thiols in an Aqueous Process Flavoring. Journal of Agricultural and Food Chemistry, 50(19), 5384-5389. Retrieved from [Link]

-

Lim, Y. H., & Shin, J. A. (2019). Reactivity and stability of selected flavor compounds. Journal of the Korean Society of Food Science and Nutrition, 48(10), 1079-1093. Retrieved from [Link]

-

Advanced Biotech. (2025). SAFETY DATA SHEET. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dimethylfuran-3-thiol - 13C NMR. Retrieved from [Link]

-

Request PDF. (n.d.). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Retrieved from [Link]

- Google Patents. (n.d.). US8324409B2 - Efficient method for preparing 2,5-dimethylfuran.

-

PrepChem.com. (n.d.). Synthesis of 2,5-dimethyl-3- hydroxymethylfuran. Retrieved from [Link]

- Google Patents. (n.d.). CN108440457B - Preparation method and application of 2-methyltetrahydrofuran-3-thiol.

Sources

- 1. 2,5-dimethyl-3-furan thiol, 55764-23-3 [thegoodscentscompany.com]

- 2. 2,5-Dimethylfuran-3-thiol | 55764-23-3 [chemicalbook.com]

- 3. 2,5-Dimethyl-3-furanthiol | C6H8OS | CID 41569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,5-Dimethyl-3-furanthiol [webbook.nist.gov]

- 8. Showing Compound 2,5-Dimethyl-3-furanthiol (FDB019909) - FooDB [foodb.ca]

- 9. 2,5-Dimethylfuran-3-thiol 55764-23-3 [mingyuanchemical.com]

- 10. echemi.com [echemi.com]

- 11. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-Methyl-3-furanthiol | 28588-74-1 | Benchchem [benchchem.com]

- 14. Fema 3451 2, 5-Dimethylfuran-3-Thiol CAS 55764-23-3 2, 5-Dimethyl-3-Furanthiol - CAS 55764-23-3 and 55764-23-3 [tzrunlong.en.made-in-china.com]

- 15. Page loading... [wap.guidechem.com]

- 16. angenechemical.com [angenechemical.com]

- 17. 2,5-Dimethylfuran-3-thiol(55764-23-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 18. fishersci.com [fishersci.com]

The Meaty Note of Thermal Processing: A Technical Guide to the Natural Occurrence of 2,5-Dimethylfuran-3-thiol in Food

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylfuran-3-thiol, a potent aroma compound, is a key contributor to the desirable meaty and savory notes in a variety of thermally processed foods. Its presence, even at trace levels, can significantly impact the overall flavor profile. This technical guide provides a comprehensive overview of the natural occurrence of 2,5-dimethylfuran-3-thiol in food, delving into its formation pathways, sensory significance, and the analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers in food science, flavor chemistry, and professionals in the drug development field who may encounter this compound in their studies.

Introduction: The Chemistry of a Meaty Aroma

2,5-Dimethylfuran-3-thiol is a heterocyclic sulfur-containing volatile organic compound.[1][2] It is characterized by a powerful meaty, roasted, and slightly sulfurous aroma.[2] This compound is not typically found in raw or unprocessed foods; its formation is a direct result of the complex chemical reactions that occur during thermal processing, such as cooking and roasting. Understanding the genesis and characteristics of this potent flavor compound is crucial for food scientists aiming to optimize flavor profiles and for researchers in other fields who may need to identify and quantify it in various matrices.

Chemical and Physical Properties of 2,5-Dimethylfuran-3-thiol

| Property | Value | Source |

| Molecular Formula | C₆H₈OS | [1] |

| Molecular Weight | 128.19 g/mol | [1] |

| Appearance | Clear yellow-orange liquid | [1] |

| Odor | Meaty aroma | [1] |

| Boiling Point | 175.00 to 177.00 °C @ 760.00 mm Hg | [1] |

| Solubility | Insoluble in water, soluble in organic solvents and oils | [1] |

| CAS Number | 55764-23-3 | [1] |

Natural Occurrence in Food Products

The presence of 2,5-dimethylfuran-3-thiol has been identified in a range of thermally processed foods, where it contributes significantly to their characteristic aromas.

-

Cooked Meat: This compound is a key contributor to the desirable "meaty" flavor of cooked beef, poultry, and other meat products.[2][3] Its formation is directly linked to the cooking process, with higher temperatures and longer cooking times generally leading to increased concentrations.[4][5]

-

Roasted Coffee: In the realm of beverages, roasted coffee is a significant source of 2,5-dimethylfuran-3-thiol.[6] The roasting process provides the necessary thermal energy for the Maillard reaction and other chemical transformations that lead to its formation, contributing to the complex aroma profile of coffee. The concentration of furan derivatives, including 2,5-dimethylfuran, is influenced by the roasting conditions.[6][7][8]

Formation Pathways: A Symphony of Reactions

The generation of 2,5-dimethylfuran-3-thiol in food is a complex process, primarily driven by the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars.

The Maillard Reaction: The Primary Route

The Maillard reaction is the cornerstone of flavor development in many cooked foods. The key precursors for the formation of 2,5-dimethylfuran-3-thiol within this intricate network of reactions are:

-

Cysteine: This sulfur-containing amino acid is the primary sulfur donor.

-

Reducing Sugars: Pentoses and hexoses, such as ribose and glucose, provide the carbohydrate backbone.

The proposed mechanism involves the degradation of these precursors into highly reactive intermediates, which then combine to form the final furanthiol structure.

Caption: Simplified pathway for the formation of 2,5-Dimethylfuran-3-thiol.

Degradation of Thiamine (Vitamin B1)

Another notable pathway for the formation of furanthiols is the thermal degradation of thiamine.[9][10] Thiamine, which is naturally present in many food products, including meat and cereals, can break down upon heating to yield various volatile compounds, including sulfur-containing furans.

Analytical Methodologies for Quantification

The accurate quantification of 2,5-dimethylfuran-3-thiol in complex food matrices presents an analytical challenge due to its high volatility, low concentration, and potential for instability. A robust and validated analytical method is essential for reliable results.

Sample Preparation: Extraction of Volatile Compounds

The initial and most critical step is the efficient extraction of the analyte from the food matrix while minimizing artifact formation. Headspace solid-phase microextraction (HS-SPME) is a widely used technique for this purpose.

Experimental Protocol: HS-SPME Extraction

-

Sample Homogenization: Homogenize solid food samples to ensure a representative sample.

-

Vial Preparation: Place a precisely weighed amount of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

-

Internal Standard: Add a known amount of a suitable internal standard, such as a stable isotope-labeled analog (e.g., 2,5-dimethylfuran-d₆-3-thiol), to each sample for accurate quantification via stable isotope dilution analysis (SIDA).[11][12][13]

-

Matrix Modification: Add a saturated salt solution (e.g., NaCl) to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.

-

Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation to allow the volatile compounds to reach equilibrium between the sample and the headspace.

-

Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.

-

Desorption: Retract the fiber and immediately introduce it into the gas chromatograph (GC) injection port for thermal desorption of the analytes onto the analytical column.

Caption: Workflow for HS-SPME extraction of volatile compounds.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the technique of choice for the separation and identification of volatile and semi-volatile compounds like 2,5-dimethylfuran-3-thiol.

Experimental Protocol: GC-MS Analysis

-

Gas Chromatograph (GC) System:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Column: A capillary column with a suitable stationary phase for separating volatile sulfur compounds, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[14]

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 5°C/min.

-

Ramp 2: Increase to 250°C at 15°C/min, hold for 5 minutes.[14]

-

-

-

Mass Spectrometer (MS) System:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for 2,5-dimethylfuran-3-thiol (e.g., m/z 128, 113, 97) and its internal standard.

-

A full validation of the method should be performed, including assessment of linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.[15][16]

Impact of Processing Conditions on Concentration

The concentration of 2,5-dimethylfuran-3-thiol in food is highly dependent on the processing conditions.

-

Temperature and Time: As key parameters in the Maillard reaction, both temperature and duration of heating play a crucial role. Generally, higher temperatures and longer processing times favor the formation of this compound, up to a certain point. Excessive heat can lead to its degradation.[4][17]

-

Roasting: In coffee, the degree of roast has a significant impact. Lighter roasts may not provide sufficient energy for its formation, while very dark roasts can lead to the degradation of furan derivatives.[6][18][19]

-

pH: The pH of the food matrix can influence the rate of the Maillard reaction and, consequently, the formation of 2,5-dimethylfuran-3-thiol.

Conclusion and Future Perspectives

2,5-Dimethylfuran-3-thiol is a pivotal aroma compound that defines the desirable meaty and savory characteristics of many thermally processed foods. Its formation is intricately linked to the Maillard reaction, with cysteine and reducing sugars as the primary precursors. The analytical quantification of this potent volatile requires sensitive and validated methods, such as HS-SPME-GC-MS with stable isotope dilution analysis.

Future research should focus on further elucidating the complex reaction networks leading to its formation to enable more precise control over flavor development in food products. Additionally, expanding the quantitative database of its concentration in a wider variety of foods and under different processing conditions will provide a more comprehensive understanding of its occurrence and significance. For professionals in drug development, an awareness of such potent, naturally occurring dietary compounds is essential when considering potential interactions or metabolic pathways.

References

-

Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans. (2021). Sandiego. [Link]

-

Effect of cooking time and temperature on the heterocyclic amine content of fried beef patties. (n.d.). PubMed. [Link]

-

Effect of roasting temperature on lipid and protein oxidation and amino acid residue side chain modification of beef patties. (n.d.). RSC Publishing. [Link]

-

Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. (n.d.). Perfumer & Flavorist. [Link]

-

The role of sulfur chemistry in thermal generation of aroma. (n.d.). ScienceDirect. [Link]

-

Quantitative determination of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its methyl ether using a stable isotope dilution assay. (1991). Semantic Scholar. [Link]

-

Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. (n.d.). Request PDF. [Link]

-

2,5-Dimethyl-3-furanthiol. (n.d.). PubChem. [Link]

-

Furan in roasted, ground and brewed coffee. (2010). ResearchGate. [Link]

-

Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS. (2021). PubMed. [Link]

-

2,5-dimethyl-3-furan thiol. (n.d.). The Good Scents Company. [Link]

-

(Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol. (n.d.). The Good Scents Company. [Link]

-

2,5-Dimethyl-3-furanthiol. (n.d.). FooDB. [Link]

-

Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. (2022). Restek. [Link]

-

The impact of different cooking temperatures on the quality and moisture distribution of beef. (2025). PubMed. [Link]

-

Roasting and Cacao Origin Affect the Formation of Volatile Organic Sulfur Compounds in 100% Chocolate. (2023). MDPI. [Link]

-

Red Meat Heating Processes, Toxic Compounds Production and Nutritional Parameters Changes: What about Risk–Benefit? (n.d.). MDPI. [Link]

-

Furan concentrations in coffee and coffee beverages. (n.d.). Request PDF. [Link]

-

Thiamine degradation to the formation of 2-methyl-3-furanthiol via 5-hydroxy-3-mercapto-2-pentanone. (n.d.). ResearchGate. [Link]

-

Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). ResearchGate. [Link]

-

Stability of Thiols in an Aqueous Process Flavoring. (n.d.). Request PDF. [Link]

-

Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. (n.d.). Shimadzu. [Link]

-

Generation of α-Diketones and 4-Hydroxy-2,5-dimethyl-3(2 H)-furanone upon Coffee Roasting-Impact of Roast Degree on Reaction Pathways. (2019). PubMed. [Link]

-

Screening Your Coffee for Furan with GC-VUV. (2019). Restek. [Link]

-

Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study. (2023). MDPI. [Link]

Sources

- 1. 2,5-Dimethyl-3-furanthiol | C6H8OS | CID 41569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 2,5-Dimethyl-3-furanthiol (FDB019909) - FooDB [foodb.ca]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. Effect of cooking time and temperature on the heterocyclic amine content of fried beef patties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of roasting temperature on lipid and protein oxidation and amino acid residue side chain modification of beef patties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. researchgate.net [researchgate.net]

- 8. VUV Analytics [vuvanalytics.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Quantitative determination of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its methyl ether using a stable isotope dilution assay | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The impact of different cooking temperatures on the quality and moisture distribution of beef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Roasting and Cacao Origin Affect the Formation of Volatile Organic Sulfur Compounds in 100% Chocolate [mdpi.com]

- 19. Generation of α-Diketones and 4-Hydroxy-2,5-dimethyl-3(2 H)-furanone upon Coffee Roasting-Impact of Roast Degree on Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,5-Dimethylfuran-3-thiol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,5-dimethylfuran-3-thiol, a significant organosulfur compound utilized in the flavor and fragrance industry and a potential building block in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of various synthetic strategies. The guide moves beyond a simple recitation of protocols to provide a causal understanding of experimental choices, grounded in established chemical principles. We will explore the synthesis of the 2,5-dimethylfuran precursor via the Paal-Knorr reaction and then delve into multiple strategic pathways for the introduction of the thiol moiety at the C3 position. Each proposed route is critically evaluated for its advantages and potential challenges, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Chemical Significance of 2,5-Dimethylfuran-3-thiol

2,5-Dimethylfuran-3-thiol, also known as 3-mercapto-2,5-dimethylfuran, is a heterocyclic compound characterized by a furan ring substituted with two methyl groups at the 2 and 5 positions and a thiol group at the 3 position.[1] Its organoleptic properties are of particular interest, contributing to savory, meaty, and roasted flavor profiles, making it a valuable component in the food additive industry.[2] Beyond its application in flavor chemistry, the unique structural motif of a substituted furanthiol presents a scaffold of interest for medicinal chemistry and materials science.

The synthesis of this molecule, however, is not trivial. The control of regioselectivity in the functionalization of the furan ring, particularly at the C3 position, presents a significant synthetic challenge. This guide will provide a detailed exploration of plausible and scientifically sound synthetic routes to address this challenge.

Synthesis of the Precursor: 2,5-Dimethylfuran via Paal-Knorr Synthesis

The logical starting point for the synthesis of 2,5-dimethylfuran-3-thiol is the readily accessible precursor, 2,5-dimethylfuran. The most efficient and widely adopted method for the preparation of 2,5-disubstituted furans is the Paal-Knorr synthesis. This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[3][4] In the case of 2,5-dimethylfuran, the required precursor is hexane-2,5-dione.

Reaction Mechanism

The Paal-Knorr furan synthesis proceeds through the protonation of one carbonyl group, which facilitates the intramolecular nucleophilic attack by the enol form of the other carbonyl. The resulting cyclic hemiacetal then undergoes dehydration to yield the aromatic furan ring.[3]

Caption: Paal-Knorr synthesis of 2,5-dimethylfuran.

Experimental Protocol: Synthesis of 2,5-Dimethylfuran

This protocol is based on established procedures for the Paal-Knorr furan synthesis.

Materials:

-

Hexane-2,5-dione

-

Sulfuric acid (concentrated) or p-toluenesulfonic acid (PTSA)

-

Toluene or other suitable aprotic solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexane-2,5-dione and toluene.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of PTSA).

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude 2,5-dimethylfuran by distillation to obtain the pure product.

Strategic Pathways for the Thiolation of 2,5-Dimethylfuran

With the 2,5-dimethylfuran precursor in hand, the central challenge lies in the regioselective introduction of a thiol group at the C3 position. The furan ring is an electron-rich heterocycle, and electrophilic substitution typically occurs at the C2 and C5 positions. Therefore, direct substitution at the C3 position requires a nuanced approach. This guide outlines four plausible synthetic strategies.

Caption: Overview of synthetic strategies to 2,5-dimethylfuran-3-thiol.

Pathway A: Direct Electrophilic Thiolation

This approach aims to directly introduce a sulfur-containing group onto the 2,5-dimethylfuran ring, which is subsequently converted to the thiol. While electrophilic substitution on furans preferentially occurs at the α-positions (C2 and C5), the methyl groups at these positions in 2,5-dimethylfuran block these sites, potentially directing substitution to the β-positions (C3 and C4).

Reaction Scheme:

Sources

A Technical Guide to the Olfactory Threshold and Sensory Profile of 2,5-Dimethylfuran-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylfuran-3-thiol (CAS No. 55764-23-3) is a potent, sulfur-containing furan derivative that plays a significant role in the flavor and aroma of various cooked foods, most notably meat.[1][2] As a member of the volatile sulfur compounds (VSCs) class, it is characterized by an exceptionally low olfactory threshold, allowing it to impart distinct sensory characteristics even at trace concentrations.[3][4] This guide provides a comprehensive technical overview of the methodologies used to determine its olfactory threshold and characterize its sensory profile. It delves into the theoretical underpinnings of sensory science, details validated experimental protocols, and explains the rationale behind key procedural steps, offering a robust framework for its evaluation in research and development settings.

Introduction to 2,5-Dimethylfuran-3-thiol

2,5-Dimethylfuran-3-thiol is a heteroaromatic compound recognized for its powerful aroma.[5] Volatile sulfur compounds are pivotal in food science, contributing desirable flavors in products like roasted meat, coffee, and certain fruits, but also potential off-flavors if not controlled.[3][4] The potency of these compounds stems from their low sensory detection thresholds.[4] 2,5-Dimethylfuran-3-thiol is particularly valued as a flavoring agent for its ability to confer a rich, meaty, and savory character.[1][6][7] Understanding its precise sensory attributes and the concentration at which it becomes perceptible is critical for its effective application in food product development and for studying its role in the overall flavor profile of complex food matrices.

| Property | Value | Reference |

| Chemical Name | 2,5-dimethylfuran-3-thiol | [6] |

| CAS Number | 55764-23-3 | [6] |

| Molecular Formula | C6H8OS | [5] |

| Molecular Weight | 128.19 g/mol | [6] |

| Appearance | Clear yellow-orange liquid | [6][7] |

| Reported Odor | Sulfurous, Meaty | [2][5] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [6] |

The Olfactory System and Potent Sulfur Compounds

The human olfactory system exhibits a remarkable sensitivity to volatile sulfur compounds. This heightened perception is a key reason why compounds like 2,5-Dimethylfuran-3-thiol are considered "character-impact" compounds—molecules that define the characteristic aroma of a food.[8] Their potency is quantified by the olfactory threshold, which can be several orders of magnitude lower than that of other volatile classes like alcohols or ketones.[9] This necessitates specialized analytical techniques capable of handling trace concentrations and preventing analyte loss or degradation, as many thiols are chemically labile.[3][4]

Determination of Olfactory Threshold

The olfactory threshold is the minimum concentration of a substance that can be perceived by the human sense of smell. Two primary types of thresholds are typically measured:

-

Detection Threshold: The lowest concentration at which the presence of a stimulus is detected, though the specific odor may not be identifiable.

-

Recognition Threshold: The lowest concentration at which the odor can be identified and described. This is often considered a more robust and practical measure in flavor science.[9]

Methodologies for Threshold Determination

The determination of odor thresholds requires a combination of precise analytical instrumentation and rigorous sensory evaluation protocols.[10] The goal is to present a controlled, quantifiable concentration of the odorant to a panel of trained assessors.

Gas Chromatography-Olfactometry (GC-O): This is a powerful technique for identifying potent odorants in a complex mixture and determining their individual thresholds.[3] An effluent from a gas chromatograph is split, with one portion going to a chemical detector (like a Flame Ionization Detector, FID, or Mass Spectrometer, MS) and the other to a sniffing port where a human assessor evaluates the aroma of the eluting compounds.[11]

Dynamic Olfactometry: This standardized method uses an olfactometer to present samples diluted with odor-free air at precise ratios to a panel.[10] It is highly effective for determining the overall odor concentration of a sample. The "Forced-Choice Ascending Concentration Series" method, such as the triangle test, is a common approach where panelists must choose the odor-containing port from a set of three (two blanks and one sample) at increasing concentrations.[10][12]

Experimental Protocol: Threshold Determination by GC-O

This protocol outlines a validated system for determining the recognition threshold of 2,5-Dimethylfuran-3-thiol in air.

Causality and Rationale:

-

High Purity Standard: The accuracy of the threshold value is fundamentally dependent on the purity of the chemical standard. Impurities, especially other potent sulfur compounds, can dramatically lower the perceived threshold.[9]

-

Sorbent Tube Trapping: Using a sorbent tube allows for the preconcentration of the volatile compound from a gas stream, enabling the precise injection of a known mass onto the GC system.

-

Trained Panel: Human assessors are the "detectors" in this experiment. Training ensures they can reliably recognize the specific "meaty, sulfurous" character of the target compound and are sensitive to low concentrations.[9]

-

Statistical Analysis: The geometric mean is used because sensory data for thresholds are typically log-normally distributed.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of high-purity (>98%) 2,5-Dimethylfuran-3-thiol in a suitable solvent (e.g., diethyl ether). Create a series of dilutions to cover a wide range of concentrations.

-

Sample Loading: Generate a controlled gas stream by passing purified, humidified air through a heated injector containing a known amount of the diluted standard. Pass a precise volume of this gas stream through a thermal desorption tube packed with a suitable sorbent (e.g., Tenax® TA) to trap a known mass of the analyte. Prepare a series of tubes with decreasing masses of the analyte.

-

GC-O Analysis:

-

Analyze the tubes using a thermal desorption-gas chromatography-olfactometry (TD-GC-O) system.

-

The GC column effluent is split (e.g., 1:1) between an FID and a heated sniffing port.

-

Humidified air is added to the sniffing port to prevent nasal dehydration.

-

-

Panel Assessment: A panel of at least eight trained assessors sniffs the effluent from the GC-O port. For each analysis (each tube), they record the time at which they detect and recognize the characteristic aroma of 2,5-Dimethylfuran-3-thiol.

-

Data Correlation: Correlate the panelist's recognition event with the corresponding peak on the FID chromatogram to confirm the identity of the compound.

-

Threshold Calculation: The individual recognition threshold for each panelist is the lowest mass of the compound that they correctly identified. The group threshold is calculated as the geometric mean of the individual thresholds. The result is typically expressed in ng/L of air.

Visual Workflow: GC-O Threshold Determination

Caption: Workflow for Olfactory Threshold Determination using GC-O.

Sensory Profile Characterization

While the threshold value quantifies potency, the sensory profile describes the aroma's character. A full profile provides a "fingerprint" of the compound, detailing its primary notes and any secondary nuances.

Methodology: Quantitative Descriptive Analysis (QDA)

QDA is a robust method for characterizing the sensory profile of a substance. It relies on a panel of highly trained assessors who can identify, describe, and quantify sensory attributes consistently.

Causality and Rationale:

-

Panel Training: The validity of QDA data hinges on the panel's ability to use a common vocabulary to describe aromas and to rate their intensities on a standardized scale. This requires extensive training with reference standards.

-

Reference Standards: Providing physical examples of aroma descriptors (e.g., a solution smelling "sulfurous," another smelling "roasted") anchors the panel's vocabulary and ensures all members are evaluating the same attribute.

-

Controlled Environment: Sensory analysis must be conducted in a neutral, odor-free environment with controlled lighting and temperature to prevent external factors from influencing perception.[9]

-

Replication and Statistical Analysis: Having panelists evaluate samples multiple times allows for the assessment of individual and panel performance. Analysis of Variance (ANOVA) is used to identify significant differences between samples and check for panel consistency.

Experimental Protocol: Sensory Profiling

-

Panel Selection and Training:

-

Screen candidates for sensory acuity and ability to describe perceptions.

-

Train a panel of 8-12 individuals over several sessions. During training, expose them to 2,5-Dimethylfuran-3-thiol at various concentrations alongside a wide range of aroma reference standards relevant to meaty and sulfurous notes.

-

Collaboratively, the panel develops a consensus vocabulary (a list of descriptors) for the compound.

-

-

Sample Preparation: Prepare solutions of 2,5-Dimethylfuran-3-thiol in a neutral medium (e.g., water with a non-volatile solvent to aid solubility, or deodorized oil) at a supra-threshold concentration. Samples should be presented in coded, identical containers.

-

Evaluation:

-

In individual, isolated sensory booths, panelists evaluate the sample.

-

They rate the intensity of each descriptor from the consensus vocabulary on a line scale (e.g., from 0 = not perceptible to 15 = extremely strong).

-

-

Data Analysis:

-

Collect the intensity ratings from all panelists.

-

Use statistical software to perform an ANOVA to analyze the data.

-

Visualize the results using a spider web (or radar) plot, which provides an intuitive representation of the compound's sensory fingerprint.

-

The Sensory Profile of 2,5-Dimethylfuran-3-thiol

Based on available literature, the sensory profile of 2,5-Dimethylfuran-3-thiol is dominated by meaty and sulfurous notes.

| Primary Descriptors | Secondary / Nuance Descriptors | References |

| Meaty | Roasted | [1][2][5][7][13] |

| Sulfurous | Boiled Beef-like | [2][5][13] |

| Chicken-like | Woody (faint) | [1][13] |

Note: The perceived character can be highly dependent on concentration. At low levels, it may provide a pleasant, savory, cooked-meat character, while at higher concentrations, the sulfurous notes can become more pronounced and potentially unpleasant.[3] The presence of different stereoisomers can also influence the final sensory perception.[14]

Visual Workflow: Sensory Profile Analysis

Caption: Workflow for Sensory Profile Characterization via QDA.

Applications and Significance

The well-defined, potent meaty character of 2,5-Dimethylfuran-3-thiol makes it a highly effective flavoring agent.[6] It is used in the food industry to:

-

Create or enhance meaty flavors in products like soups, sauces, and plant-based meat alternatives.[1]

-

Add a cooked, roasted note to savory snacks and processed foods.

-

Reconstitute flavor lost during thermal processing.

Its low threshold means that it is economically efficient, as very small quantities are needed to achieve the desired sensory effect.

Conclusion

2,5-Dimethylfuran-3-thiol is a quintessential example of a character-impact sulfur compound. Its sensory properties are defined by an extremely low olfactory threshold and a distinct meaty, sulfurous aroma profile. The rigorous, validated methodologies of Gas Chromatography-Olfactometry and Quantitative Descriptive Analysis are essential for accurately quantifying its potency and qualifying its specific sensory character. A thorough understanding of these properties and the methods used to measure them is indispensable for researchers and developers aiming to leverage this potent molecule in flavor creation and food product formulation.

References

-

The Significance of Volatile Sulfur Compounds in Food Flavors | ACS Symposium Series. (2011). ACS Symposium Series. [Link]

-

2,5-dimethyl-3-furan thiol, 55764-23-3 - The Good Scents Company. (n.d.). The Good Scents Company. [Link]

-

Showing Compound 2,5-Dimethyl-3-furanthiol (FDB019909) - FooDB. (n.d.). FooDB. [Link]

-

Odour Detection Methods: Olfactometry and Chemical Sensors - PMC - NIH. (2012). Sensors (Basel). [Link]

-

Odor Threshold Determinations of 53 Odorant Chemicals. (1969). Journal of the Air Pollution Control Association. [Link]

-

Measurement of Odor Threshold by Triangle Odor Bag Method. (1990). Japan Association on Odor Environment. [Link]

-

Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol - Perfumer & Flavorist. (2009). Perfumer & Flavorist. [Link]

-

Measuring Odor Threshold Using a Simplified Olfactory Measurement Method - J-Stage. (2018). Japan Association on Odor Environment. [Link]

-

Sensory Relevance of Volatile Organic Sulfur Compounds in Food - ResearchGate. (2019). Journal of Agricultural and Food Chemistry. [Link]

-

Determining Ultra-Low Organic Molecular Odor Thresholds in Air Helps Identify the Most Potent Fungal Aroma Compound | Journal of Agricultural and Food Chemistry - ACS Publications. (2024). Journal of Agricultural and Food Chemistry. [Link]

-

Volatile Character-Impact Sulfur Compounds and their Sensory Properties. (1992). Perfumer & Flavorist. [Link]

-

The Significance of Volatile Sulfur Compounds in Food Flavors - ResearchGate. (2011). ACS Symposium Series. [Link]

-

Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies - Journal of Oral Medicine and Pain. (2024). Journal of Oral Medicine and Pain. [Link]

-

2,5-Dimethyl-3-furanthiol | C6H8OS | CID 41569 - PubChem. (n.d.). PubChem. [Link]

-

(Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol, 26486-21-5. (n.d.). The Good Scents Company. [Link]

-

Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound | Request PDF. (2008). Journal of Agricultural and Food Chemistry. [Link]

-

Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates | Request PDF - ResearchGate. (2017). Journal of Agricultural and Food Chemistry. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2,5-dimethyl-3-furan thiol, 55764-23-3 [thegoodscentscompany.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Showing Compound 2,5-Dimethyl-3-furanthiol (FDB019909) - FooDB [foodb.ca]

- 6. 2,5-Dimethyl-3-furanthiol | C6H8OS | CID 41569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Odour Detection Methods: Olfactometry and Chemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. env.go.jp [env.go.jp]

- 13. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 14. researchgate.net [researchgate.net]

The Maillard Reaction and the Genesis of a Meaty Aroma: An In-depth Technical Guide to the Formation of 2,5-Dimethylfuran-3-thiol

Abstract

2,5-Dimethylfuran-3-thiol is a potent aroma compound, highly valued in the flavor and fragrance industry for its intense meaty, roasted, and slightly sulfurous notes. Its formation, primarily through the Maillard reaction, represents a complex interplay of precursors and reaction conditions. This technical guide provides an in-depth exploration of the chemical pathways leading to the synthesis of 2,5-Dimethylfuran-3-thiol, designed for researchers, scientists, and drug development professionals. We will dissect the mechanistic intricacies, from the selection of precursors to the critical reaction parameters that govern its yield and sensory profile. Furthermore, this guide furnishes detailed, field-proven experimental protocols for its synthesis and subsequent analysis, ensuring scientific integrity and reproducibility.

Introduction: The Chemical Architecture of Meaty Flavor

The Maillard reaction, a cornerstone of flavor chemistry, is a non-enzymatic browning process that occurs when amino acids and reducing sugars are heated together. This cascade of reactions is responsible for the desirable flavors and aromas in a vast array of cooked foods, from baked bread to roasted coffee. Within this complex chemical milieu, a class of sulfur-containing furan derivatives emerges as pivotal contributors to savory and meaty flavors. Among these, 2,5-Dimethylfuran-3-thiol stands out for its remarkably low odor threshold and its characteristic cooked meat aroma.[1] Understanding and controlling the formation of this molecule is of paramount importance for the development of authentic and impactful flavor profiles in food products and can have implications in pharmaceutical applications where taste masking or flavor enhancement is crucial.

This guide will illuminate the primary formation pathway of 2,5-Dimethylfuran-3-thiol, which is now understood to be a multi-step process initiated by the reaction of L-rhamnose, a 6-deoxyhexose, and the sulfur-containing amino acid, L-cysteine.

The Mechanistic Pathway: A Tale of Two Precursors

The formation of 2,5-Dimethylfuran-3-thiol is not a direct condensation of its primary precursors. Instead, it proceeds through the formation of a key intermediate, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) , also known as Furaneol®.[2] This caramel-like aroma compound is first generated from L-rhamnose and subsequently reacts with a sulfur source, typically hydrogen sulfide derived from the degradation of L-cysteine, to yield the target thiol.

Step 1: Formation of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) from L-Rhamnose

L-rhamnose, a 6-deoxysugar, is the crucial starting material for the furanone ring structure. The reaction proceeds through several key stages of the Maillard reaction:

-

Initial Condensation and Amadori Rearrangement: The reaction begins with the condensation of the carbonyl group of L-rhamnose with the amino group of an amino acid (in a typical food system, though it can also form without) to form a Schiff base. This undergoes rearrangement to form a 1-amino-1-deoxyketose, the Amadori product.

-

Enolization and Dehydration: The Amadori product then undergoes enolization and subsequent dehydration. The 6-deoxy nature of rhamnose is critical here, as it directs the cyclization and dehydration pathway towards the formation of the 2,5-dimethylfuranone structure.

-

Cyclization and Formation of DMHF: The resulting intermediates cyclize and eliminate the amino acid to form the stable, aromatic-like furanone ring of DMHF.[2] The overall yield of DMHF is significantly influenced by reaction parameters such as pH, temperature, and the presence of catalysts like phosphate.

Caption: Formation of DMHF from L-Rhamnose.

Step 2: Conversion of DMHF to 2,5-Dimethylfuran-3-thiol

The pivotal step in the formation of the target thiol is the reaction of DMHF with a sulfur donor. In the context of the Maillard reaction, L-cysteine is the primary source of this sulfur, which is released as hydrogen sulfide (H₂S) upon thermal degradation.

The reaction between DMHF and cysteine (or H₂S) is highly dependent on pH.[3] At acidic to neutral pH, the reaction favors the formation of sulfur-substituted furan derivatives. The proposed mechanism involves the following key transformations:

-

Thiol Addition: The enone system of DMHF is susceptible to nucleophilic attack by hydrogen sulfide. This likely occurs via a Michael-type 1,4-addition of H₂S to the α,β-unsaturated ketone moiety of the furanone ring.

-

Substitution and Tautomerization: The subsequent steps are thought to involve the substitution of the hydroxyl group at the 4-position with a thiol group, or a series of tautomerizations and rearrangements that ultimately lead to the formation of 2,5-Dimethylfuran-3-thiol. It is also plausible that the reaction proceeds through the formation of 2,5-dimethyl-4-hydroxy-3(2H)-thiophenone as an intermediate, which is then reduced to the thiol.[3]

Caption: Conversion of DMHF to 2,5-Dimethylfuran-3-thiol.

Experimental Protocols: A Practical Guide to Synthesis and Analysis

The following protocols are designed to be self-validating, providing a robust framework for the generation and characterization of 2,5-Dimethylfuran-3-thiol.

Synthesis of 2,5-Dimethylfuran-3-thiol in a Model System

This protocol is adapted from the principles outlined in the study of the reaction between DMHF and cysteine.[3]

Materials:

-

2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)

-

L-cysteine hydrochloride monohydrate

-

Phosphate buffer (0.5 M)

-

High-pressure reaction vessel (e.g., Parr bomb)

-

Nitrogen gas

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.5 M phosphate buffer and adjust the pH to 5.1. An acidic to neutral pH is crucial for favoring the formation of sulfur-containing furans.[3]

-

Dissolve DMHF (e.g., 1 mmol) and L-cysteine (e.g., 1.5 mmol, a slight molar excess) in the phosphate buffer (e.g., 50 mL).

-

-

Maillard Reaction:

-

Transfer the precursor solution to a high-pressure reaction vessel.

-

Purge the vessel with nitrogen gas for 5-10 minutes to create an inert atmosphere, minimizing oxidative side reactions.

-

Seal the vessel and heat to 160°C for 30 minutes.[3] The high temperature accelerates the Maillard reaction and the thermal degradation of cysteine to release hydrogen sulfide.

-

-

Extraction of Volatiles:

-

After the reaction, cool the vessel to room temperature in an ice bath.

-

Transfer the reaction mixture to a separatory funnel.

-

Perform a liquid-liquid extraction with dichloromethane (3 x 30 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Carefully concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 1 mL. Caution: 2,5-Dimethylfuran-3-thiol is highly volatile.

-

Analytical Workflow: Identification and Quantification

The identification and quantification of the highly volatile and reactive 2,5-Dimethylfuran-3-thiol requires sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[4][5]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Solid-Phase Microextraction (SPME) autosampler with a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber

-

GC column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

Procedure:

-

Sample Preparation (SPME):

-

Transfer an aliquot of the reaction mixture (or a diluted sample) into a 20 mL headspace vial.

-

Add a saturated NaCl solution to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.[4]

-

Equilibrate the sample at a controlled temperature (e.g., 35°C) for 15 minutes.

-

Expose the CAR/PDMS SPME fiber to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile analytes.[4]

-

-

GC-MS Analysis:

-

Injector: Desorb the SPME fiber in the GC injector at a temperature of 280°C in splitless mode.

-

Oven Program:

-

Initial temperature: 32°C, hold for 4 minutes.

-

Ramp: 20°C/minute to 200°C.

-

Hold: 3 minutes at 200°C.[4]

-

-

Mass Spectrometer:

-

Operate in electron ionization (EI) mode at 70 eV.

-

Scan range: m/z 35-350.

-

For high sensitivity and selectivity, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. Key ions for 2,5-Dimethylfuran-3-thiol (C₆H₈OS, MW: 128.19) would include the molecular ion at m/z 128 and characteristic fragment ions.

-

-

Data Interpretation:

-

Identification: The identification of 2,5-Dimethylfuran-3-thiol is confirmed by comparing the retention time and the mass spectrum of the analyte with that of an authentic reference standard.

-

Quantification: For accurate quantification, an internal standard (e.g., a deuterated analog) should be used, and a calibration curve should be generated using a series of standard solutions.

Caption: Experimental workflow for synthesis and analysis.

Key Reaction Parameters and Their Influence

The successful formation of 2,5-Dimethylfuran-3-thiol is a delicate balance of several critical parameters:

| Parameter | Influence on Formation | Rationale and Field-Proven Insights |

| pH | High | The pH of the reaction medium is arguably the most critical factor. Acidic to slightly acidic conditions (pH 2.2-5.1) favor the formation of sulfur-containing furan and thiophene derivatives from DMHF and cysteine.[3] At higher pH (e.g., 7.1), the reaction shifts towards the formation of nitrogen-containing heterocycles like thiazoles and pyrazines.[3] |

| Temperature | High | Higher temperatures accelerate the rate of the Maillard reaction, the degradation of cysteine to H₂S, and the subsequent reaction with DMHF. However, excessively high temperatures can lead to unwanted side reactions and the formation of polycyclic aromatic hydrocarbons. A temperature of around 160°C provides a good balance between reaction rate and selectivity.[3] |

| Precursor Ratio | Moderate | A slight molar excess of the sulfur source (cysteine) can help to drive the reaction towards the formation of the thiol. However, a large excess may lead to the formation of other sulfur compounds and an overly sulfurous aroma profile. |

| Water Activity | Moderate | The Maillard reaction is favored at intermediate water activities. In very dry systems, reactant mobility is limited, while in very dilute systems, the concentration of reactants is too low for efficient reaction. |

| Atmosphere | High | An inert atmosphere (e.g., nitrogen) is essential to prevent the oxidation of the thiol product. Thiols are readily oxidized to disulfides, which have different and often less desirable sensory properties. |

Conclusion and Future Perspectives

The formation of 2,5-Dimethylfuran-3-thiol via the Maillard reaction is a testament to the chemical complexity that underpins our perception of flavor. By understanding the stepwise mechanistic pathway, from the initial formation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone from L-rhamnose to its subsequent reaction with cysteine-derived hydrogen sulfide, researchers can gain precise control over the generation of this potent meaty aroma compound. The provided experimental protocols offer a robust starting point for the synthesis and analysis of this molecule, enabling further research into its applications in food science, and potentially in pharmaceuticals for flavor modulation.

Future research should focus on elucidating the precise reaction intermediates in the conversion of DMHF to the thiol, as well as exploring the influence of other food matrix components on the reaction pathway. The development of more efficient and scalable synthesis methods will also be crucial for the wider industrial application of this valuable flavor compound.

References

-

Shu, C. K., & Ho, C. T. (1988). Effect of pH on the volatile formation from the reaction between cysteine and 2,5-dimethyl-4-hydroxy-3(2H)-furanone. Journal of Agricultural and Food Chemistry, 36(4), 801–803. [Link]

-

Wang, Y., & Ho, C. T. (2008). Formation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone through methylglyoxal: a Maillard reaction intermediate. Journal of Agricultural and Food Chemistry, 56(16), 7405–7409. [Link]

-

Haleva-Toledo, E., Naim, M., Zehavi, U., & Rouseff, R. L. (1999). Effects of L-cysteine and N-acetyl-L-cysteine on 4-hydroxy-2, 5-dimethyl-3(2H)-furanone (furaneol), 5-(hydroxymethyl)furfural, and 5-methylfurfural formation and browning in buffer solutions containing either rhamnose or glucose and arginine. Journal of Agricultural and Food Chemistry, 47(10), 4140–4145. [Link]

-

Whitfield, F. B., & Mottram, D. S. (1999). Investigation of the reaction between 4-hydroxy-5-methyl-3(2H)-furanone and cysteine or hydrogen sulfide at pH 4.5. Journal of Agricultural and Food Chemistry, 47(4), 1626–1634. [Link]

-

Lee, M. R., Lin, Y. T., & Li, Z. G. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1639. [Link]

-

Zhang, Y., & Ho, C. T. (1997). Formation of Sulfur-Containing Flavor Compounds from Reactions of Furaneol and Cysteine, Glutathione, Hydrogen Sulfide, and Alanine/Hydrogen Sulfide. Journal of Agricultural and Food Chemistry, 45(4), 1210–1214. [Link]

-

FooDB. (n.d.). Showing Compound 2,5-Dimethyl-3-furanthiol (FDB019909). Retrieved December 31, 2025, from [Link]

-

Tanchotikul, U., & Hsieh, T. C. Y. (2000). Production of Meat-Like Flavor. ScienceAsia, 26, 219-224. [Link]

-

Shimadzu. (n.d.). Quantitative Analysis of Furan and Alkylfuran in Processed Food Using a Triple Quadrupole GC-MS System and an SPME Arrow. Retrieved December 31, 2025, from [Link]

-

Restek. (2022, July 7). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. [Link]

-

Blank, I., Devaud, S., & Fay, L. B. (2009). Generation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone from Rhamnose as Affected by Reaction Parameters: Experimental Design Approach. Journal of Agricultural and Food Chemistry, 57(7), 2777–2784. [Link]

-

Hofmann, T., & Schieberle, P. (1997). L-Rhamnose: progenitor of 2,5-dimethyl-4-hydroxy-3 [2H]-furanone formation by Pichia capsulata? Food Chemistry, 58(1-2), 153-157. [Link]

-

Xiao, Y., et al. (2021). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Comprehensive Reviews in Food Science and Food Safety, 20(6), 5695-5721. [Link]

-

Hofmann, T., & Schieberle, P. (2000). Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate. Applied and Environmental Microbiology, 66(10), 4323–4328. [Link]

-

Frank, N., et al. (2022). Do GC/MS methods available for furan and alkylfurans in food provide comparable results? – An interlaboratory study and safety assessment of 2-pentylfuran in food. Food Additives & Contaminants: Part A, 39(7), 1221-1234. [Link]

-

The Good Scents Company. (n.d.). (Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol. Retrieved December 31, 2025, from [Link]

-

Lim, H. Y., Rashidi, N. A., & Yusup, S. (2025). One pot microwave-assisted synthesis of 2,5-dimethylfuran from bamboo hydrolysate in presence of green solvent and low-cost metal catalyst. International Journal of Renewable Energy Development, 14(3), 544-553. [Link]

-

Illmann, S., et al. (2009). Generation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone from Rhamnose as Affected by Reaction Parameters. Journal of Agricultural and Food Chemistry, 57(7), 2777-2784. [Link]

-

Bel Rhlid, R., et al. (1997). L-Rhamnose: progenitor of 2,5-dimethyl-4-hydroxy-3 [2H]-furanone formation by Pichia capsulata? Food / Nahrung, 41(2), 88-91. [Link]

-

Shimadzu. (n.d.). Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. Retrieved December 31, 2025, from [Link]

-

Blank, I., & Fay, L. B. (1996). Generation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone from Rhamnose as Affected by Reaction Parameters. ACS Symposium Series, 637, 198-207. [Link]

- Giraux, E., et al. (2011). US4294767A - Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Influence: A Technical Guide to the Thermal Degradation of Thiamin and the Genesis of Furanthiols

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract